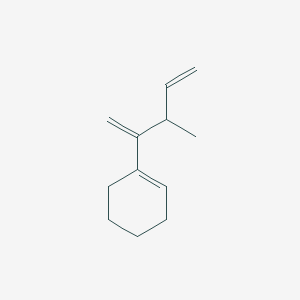
1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of sesquiterpenoids. These are terpenes with three consecutive isoprene units . This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a 3-methylpenta-1,4-dien-2-yl group.
Preparation Methods
The synthesis of 1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene can be achieved through various synthetic routes. One common method involves the reaction of cyclohexene with 3-methylpenta-1,4-diene under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, where a hydrogen atom is replaced by another substituent.
Addition: Electrophilic addition reactions are common, especially with halogens or hydrogen halides, resulting in the formation of 1,2- and 1,4-addition products
Scientific Research Applications
1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex sesquiterpenoids and other organic compounds.
Biology: The compound’s unique structure makes it a subject of interest in the study of natural products and their biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances and other industrial chemicals due to its distinctive chemical properties
Mechanism of Action
The mechanism of action of 1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes .
Comparison with Similar Compounds
1-(3-Methylpenta-1,4-dien-2-yl)cyclohex-1-ene can be compared with other sesquiterpenoids, such as:
Cyclohexene, 1-methyl-4-(1-methylethylidene)-: Similar in structure but differs in the position and type of substituents.
m-Camphorene: Another sesquiterpenoid with a different arrangement of isoprene units.
Cyclohexene, 4-ethenyl-4-methyl-3-(1-methylethenyl)-1-(1-methylethyl)-: Shares a similar cyclohexene ring but has different substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and chemical properties.
Properties
CAS No. |
61786-33-2 |
|---|---|
Molecular Formula |
C12H18 |
Molecular Weight |
162.27 g/mol |
IUPAC Name |
1-(3-methylpenta-1,4-dien-2-yl)cyclohexene |
InChI |
InChI=1S/C12H18/c1-4-10(2)11(3)12-8-6-5-7-9-12/h4,8,10H,1,3,5-7,9H2,2H3 |
InChI Key |
UOZDZBNGMXYQOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)C(=C)C1=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


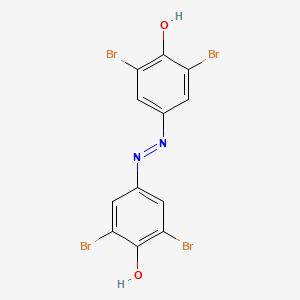

![(1Z)-N-(Pyridin-3-yl)-1-[(pyridin-3-yl)imino]-1H-isoindol-3-amine](/img/structure/B14566931.png)

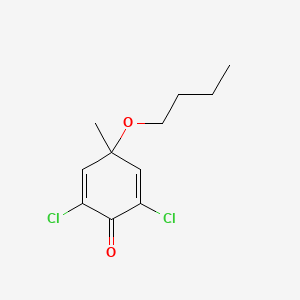
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionyl-L-valine](/img/structure/B14566946.png)
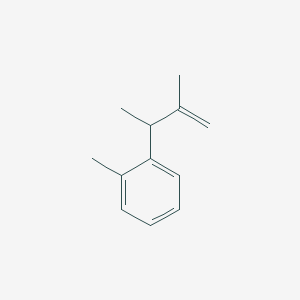
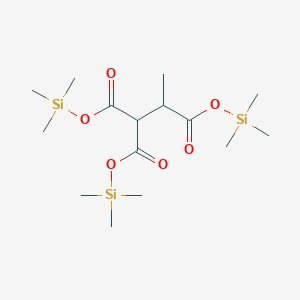
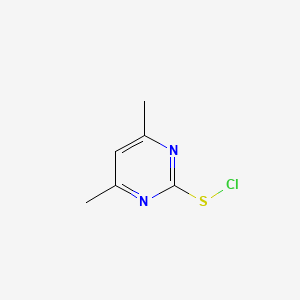
![2-{[Hydroxy(phenyl)acetyl]oxy}-N,N,N-trimethylethan-1-aminium bromide](/img/structure/B14566989.png)
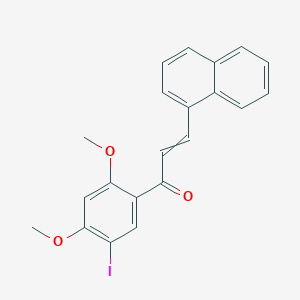

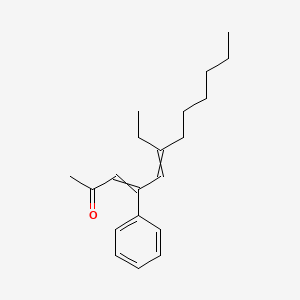
![Pyrimidine, 5-[(4-methylphenyl)thio]-2-(methylthio)-](/img/structure/B14567008.png)
